![molecular formula C8H11FN2 B1399929 Ethyl[(5-fluoropyridin-3-yl)methyl]amine CAS No. 1199774-03-2](/img/structure/B1399929.png)

Ethyl[(5-fluoropyridin-3-yl)methyl]amine

Descripción general

Descripción

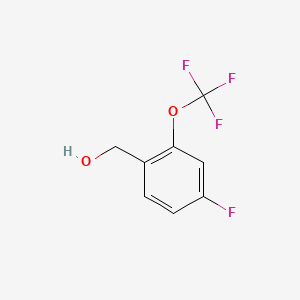

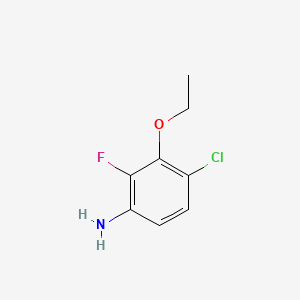

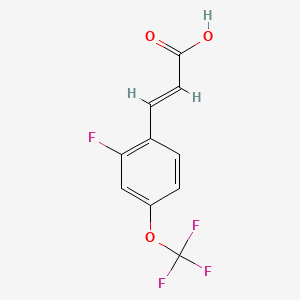

Ethyl[(5-fluoropyridin-3-yl)methyl]amine is a chemical compound with a molecular formula of C6H7FN2 . It’s a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .

Synthesis Analysis

The synthesis of fluorinated compounds, including Ethyl[(5-fluoropyridin-3-yl)methyl]amine, has attracted attention from biologists and chemists . One method involves the use of R/S-selective transaminase, which resulted in the formation of R-fluoroamines or S-fluoroamines from 1-(5/6-fluoropyridin-3-yl)ethan-1-one or 1-(6-(trifluoromethyl)pyridin-3-yl)ethan-1-one .Molecular Structure Analysis

The molecular structure of Ethyl[(5-fluoropyridin-3-yl)methyl]amine consists of a pyridine ring with a fluorine atom at the 5-position and a methylamine group attached to the 3-position .Aplicaciones Científicas De Investigación

Pharmacology: Nonpeptide Inhibitors Synthesis

Ethyl[(5-fluoropyridin-3-yl)methyl]amine serves as a key intermediate in the synthesis of nonpeptide inhibitors, particularly for viral proteins. Its role in the development of inhibitors for measles virus entry is a notable example . The compound’s ability to interact with viral proteins makes it valuable for creating therapeutic agents that can block viral replication.

Material Science: Fluorinated Building Blocks

In material science, this compound is utilized as a fluorinated building block due to its reactive amine group. It can be incorporated into polymers or small molecules to impart unique properties like increased resistance to solvents and thermal stability .

Chemical Synthesis: Herbicides and Insecticides

The compound’s derivatives are used in the synthesis of herbicides and insecticides. Its fluorinated structure is beneficial in creating compounds with enhanced biological activity and environmental persistence, which are critical factors in agricultural chemistry .

Biochemistry: Research and Development Tool

In biochemistry, Ethyl[(5-fluoropyridin-3-yl)methyl]amine is primarily used as a research tool. It is employed in the study of biochemical pathways and as a building block for more complex biochemical compounds .

Agriculture: Fluorinated Agrochemicals

The introduction of fluorine atoms into agrochemicals leads to improved physical and biological properties. Ethyl[(5-fluoropyridin-3-yl)methyl]amine can be used to synthesize fluorinated analogs of existing agricultural products, potentially leading to more effective and environmentally friendly pesticides .

Environmental Science: Fluorine Chemistry

In environmental science, the study of fluorinated compounds like Ethyl[(5-fluoropyridin-3-yl)methyl]amine helps in understanding the impact of such chemicals on the environment. Its use in creating fluorinated pyridines is significant for developing new compounds with potential environmental applications .

Mecanismo De Acción

Target of Action

Fluoropyridines, a class of compounds to which this compound belongs, are known to have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds , suggesting that they may interact with various biological targets.

Mode of Action

Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . This property might influence the interaction of Ethyl[(5-fluoropyridin-3-yl)methyl]amine with its targets.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of compounds for local radiotherapy of cancer and other biologically active compounds , suggesting that they may be involved in various biochemical pathways.

Pharmacokinetics

A compound similar to ethyl[(5-fluoropyridin-3-yl)methyl]amine, 5-fluoropyridin-3-amine, is reported to have high gi absorption and is bbb permeant . . These properties might influence the bioavailability of Ethyl[(5-fluoropyridin-3-yl)methyl]amine.

Result of Action

Given the use of fluoropyridines in the synthesis of biologically active compounds , it can be inferred that Ethyl[(5-fluoropyridin-3-yl)methyl]amine might have significant molecular and cellular effects.

Propiedades

IUPAC Name |

N-[(5-fluoropyridin-3-yl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2/c1-2-10-4-7-3-8(9)6-11-5-7/h3,5-6,10H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEXMSSMVKLETM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=CN=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one hydrochloride](/img/structure/B1399868.png)

![ethyl 3-amino-1-methyl-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1399869.png)